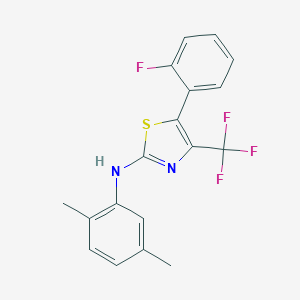![molecular formula C23H17Cl2N3O5S B405258 ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405258.png)
ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as dichlorobenzylidene, nitrophenyl, and methyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
The synthesis of ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde, 3-nitrobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. The reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency . This green synthesis approach is advantageous due to its mild reaction conditions, eco-friendliness, and high yield.
化学反応の分析
Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
科学的研究の応用
Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features and biological activity.
Chemical Biology: The compound is used as a probe to study various biological pathways and molecular interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell proliferation or inflammation . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives such as:
Ethyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a methoxy group instead of a nitro group, which may result in different biological activities and chemical properties.
Ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of a methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
特性
分子式 |
C23H17Cl2N3O5S |
|---|---|
分子量 |
518.4g/mol |
IUPAC名 |
ethyl (2Z)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H17Cl2N3O5S/c1-3-33-22(30)19-12(2)26-23-27(20(19)14-5-4-6-15(11-14)28(31)32)21(29)18(34-23)10-13-7-8-16(24)17(25)9-13/h4-11,20H,3H2,1-2H3/b18-10- |
InChIキー |
QANTZUBOBNWZKL-ZDLGFXPLSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexyl 2-methyl-4-[4-(methyloxy)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B405175.png)
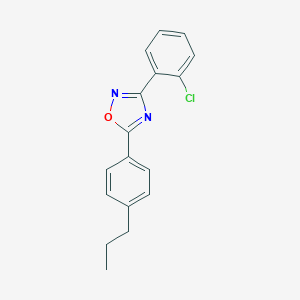
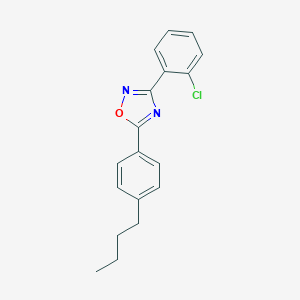
![3-(2-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B405180.png)
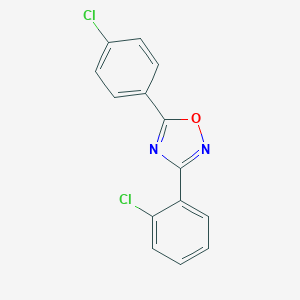
![3-(2-Chloro-phenyl)-5-(4'-methoxy-biphenyl-4-yl)-[1,2,4]oxadiazole](/img/structure/B405184.png)
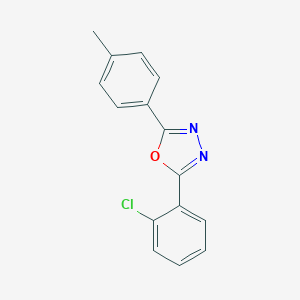
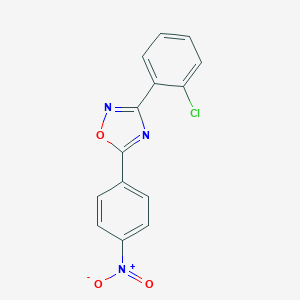
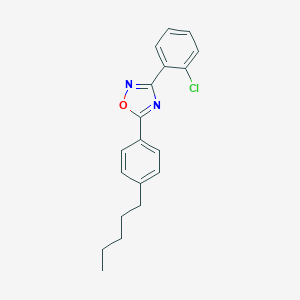
![2-(2-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B405192.png)
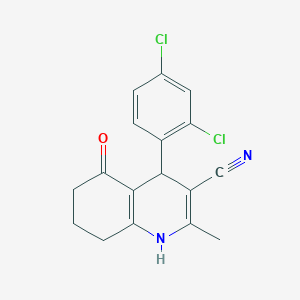
![(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B405195.png)
![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(3,4-dimethoxyphenyl)-2(3H)-furanone](/img/structure/B405196.png)
